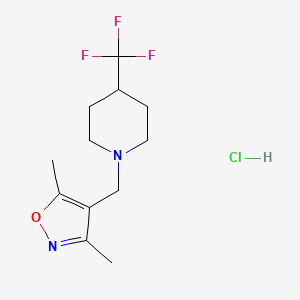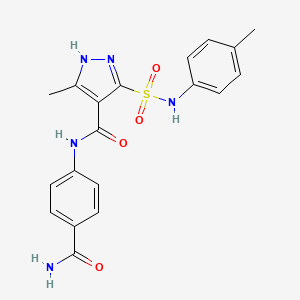
N-(4-carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, related to the compound , have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines. Some of these derivatives demonstrated promising broad-spectrum antitumor activity, showcasing their potential as anticancer agents. These compounds were particularly effective against rat brain tumor cells (C6), highlighting their selective cytotoxic effects which could be leveraged in developing new cancer therapies (Mert et al., 2014).
Carbonic Anhydrase Inhibitory Effects
Novel derivatives of the compound, specifically N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes, which are crucial for various physiological processes. These derivatives showed selective inhibitory effects towards cancer-related isoenzymes, indicating their potential use in targeted cancer therapy. Notably, some compounds exhibited cytotoxic activities against different cancer cell lines, including breast and prostate cancer, without significantly affecting non-tumoral cells, suggesting a degree of selectivity that could be advantageous in minimizing side effects (Yamali et al., 2021).
Antimicrobial Activity
Pyrazole-sulfonamide derivatives have also been explored for their antimicrobial properties. Research into these compounds has identified several with potent antibacterial and antifungal activities. This includes novel heterocyclic sulfamoyl-phenyl-carboximidamides derived from clinically applied sulfonamides, which exhibited promising antibacterial potency. These findings suggest the potential of pyrazole-sulfonamide derivatives in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Gobis et al., 2012).
Green Synthesis and Catalytic Applications
Research has also focused on the green synthesis of pyrazole derivatives and their application as catalysts in chemical reactions. A study demonstrated the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology under environmentally friendly conditions. These compounds displayed significant antibacterial and antifungal activities, highlighting the dual benefits of green chemistry approaches in synthesizing biologically active molecules with potential applications in pharmaceuticals and agriculture (Sowmya et al., 2018).
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-3-7-15(8-4-11)24-29(27,28)19-16(12(2)22-23-19)18(26)21-14-9-5-13(6-10-14)17(20)25/h3-10,24H,1-2H3,(H2,20,25)(H,21,26)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJUYWGDATQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
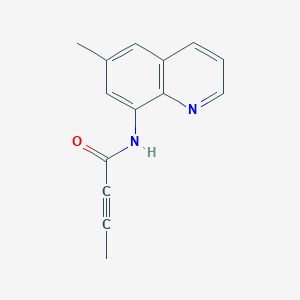
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
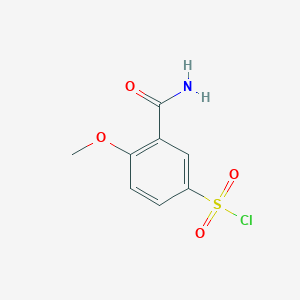
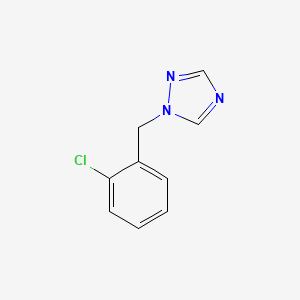

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)
![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
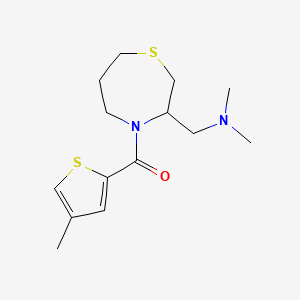
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
